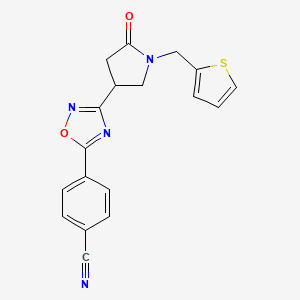
4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic compound that features multiple functional groups, including a pyrrolidine ring, an oxadiazole ring, and a benzonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, depending on their biological activity and pharmacokinetic properties.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile likely involves multiple steps, including the formation of the pyrrolidine and oxadiazole rings, followed by their coupling with the benzonitrile group. Typical reaction conditions might include:
Formation of the pyrrolidine ring: This could involve a cyclization reaction using appropriate starting materials under acidic or basic conditions.
Formation of the oxadiazole ring: This might be achieved through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling reactions: The final coupling of the pyrrolidine and oxadiazole rings with the benzonitrile group could be facilitated by various coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrrolidine rings.
Reduction: Reduction reactions could target the oxo group in the pyrrolidine ring.
Substitution: The benzonitrile group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
作用機序
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
- 4-(3-(5-Oxo-1-(phenylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- 4-(3-(5-Oxo-1-(methyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Uniqueness
The uniqueness of 4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile lies in the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to similar compounds with different substituents.
特性
IUPAC Name |
4-[3-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-9-12-3-5-13(6-4-12)18-20-17(21-24-18)14-8-16(23)22(10-14)11-15-2-1-7-25-15/h1-7,14H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDRHEWAIMRZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)
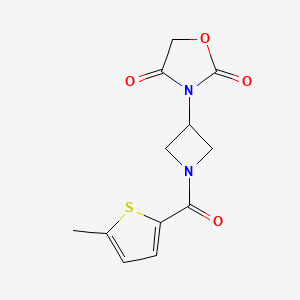
![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)
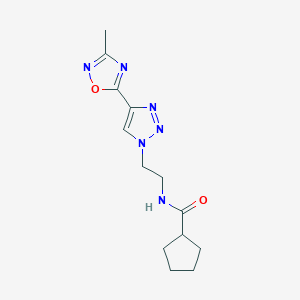
![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2822370.png)
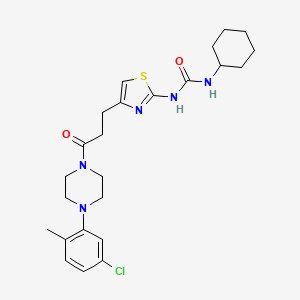
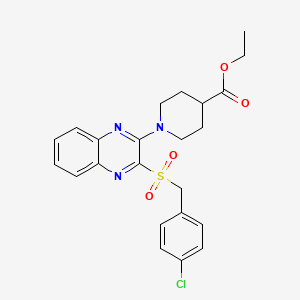
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide](/img/structure/B2822377.png)
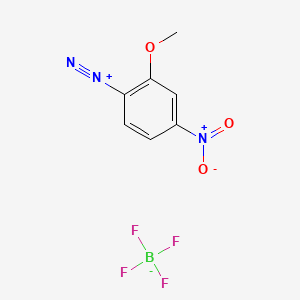
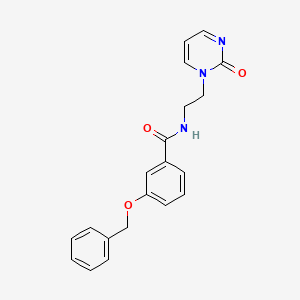
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2822382.png)
![2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2822383.png)
![2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2822384.png)
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2822385.png)
